2-[({[4-(Butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid
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Overview
Description
2-[({[4-(Butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid is an organic compound with a complex structure that includes a benzoic acid core, a butan-2-yloxy group, and a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({[4-(Butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-(butan-2-yloxy)benzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminobenzoic acid in the presence of a base, such as triethylamine, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[({[4-(Butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butan-2-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
2-[({[4-(Butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[({[4-(Butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
- Benzoic acid, 2-[[[4-(4-aminobenzoyl)phenyl]amino]carbonyl]-
Uniqueness
2-[({[4-(Butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid is unique due to its specific structural features, such as the butan-2-yloxy group and the carbamothioyl group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H20N2O4S |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-[(4-butan-2-yloxybenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C19H20N2O4S/c1-3-12(2)25-14-10-8-13(9-11-14)17(22)21-19(26)20-16-7-5-4-6-15(16)18(23)24/h4-12H,3H2,1-2H3,(H,23,24)(H2,20,21,22,26) |
InChI Key |
MEKJCJOZRBFCMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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